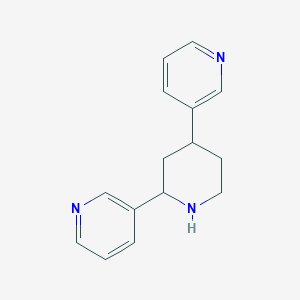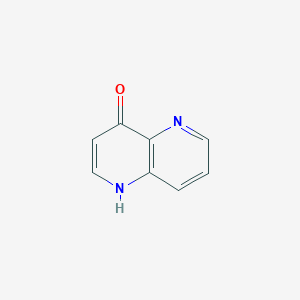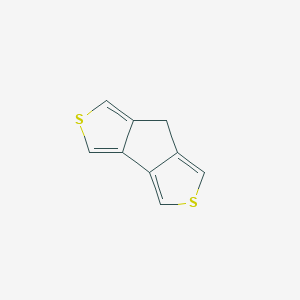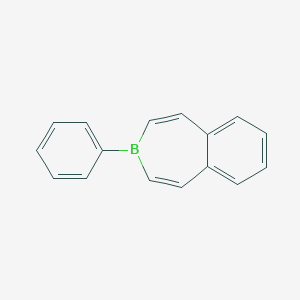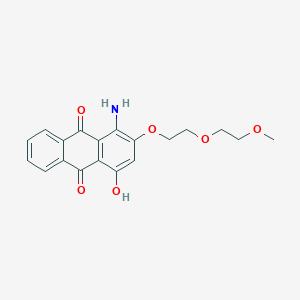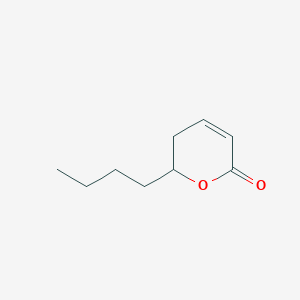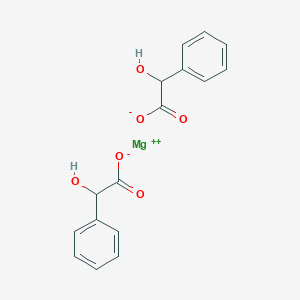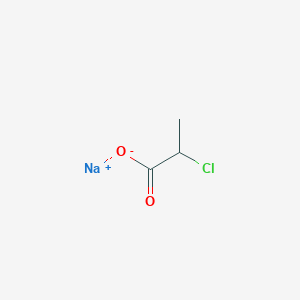
6-methyl-2H-1,2,4-triazine-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2H-1,2,4-triazine-5-thione, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in crops like soybeans, potatoes, and sugarcane. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Wirkmechanismus
Metribuzin works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The herbicide is effective against a wide range of weeds, including annual grasses and broadleaf weeds, making it a valuable tool for farmers.
Biochemical and Physiological Effects
While 6-methyl-2H-1,2,4-triazine-5-thione is highly effective as a herbicide, it can also have negative effects on non-target organisms. Studies have shown that exposure to 6-methyl-2H-1,2,4-triazine-5-thione can lead to oxidative stress and damage to DNA in animals like fish and mammals. It can also have negative effects on soil microorganisms, which can impact soil health and crop productivity.
Vorteile Und Einschränkungen Für Laborexperimente
Metribuzin is a useful tool for researchers studying plant physiology and biochemistry, as it allows for the selective inhibition of photosynthesis. However, its use in laboratory experiments is limited by its potential toxicity to non-target organisms and the need for careful handling to avoid contamination. Researchers must also be aware of the potential for 6-methyl-2H-1,2,4-triazine-5-thione to interact with other chemicals or compounds in their experiments.
Zukünftige Richtungen
There are several areas of research where 6-methyl-2H-1,2,4-triazine-5-thione could be further explored. One potential direction is the development of new herbicides based on the structure of 6-methyl-2H-1,2,4-triazine-5-thione, with improved selectivity and reduced environmental impact. Additionally, further research is needed to understand the mechanisms of 6-methyl-2H-1,2,4-triazine-5-thione toxicity in non-target organisms and to develop strategies for minimizing its impact on the environment. Finally, research into the potential pharmaceutical applications of 6-methyl-2H-1,2,4-triazine-5-thione and related compounds could lead to the development of new drugs for a range of diseases.
Synthesemethoden
Metribuzin can be synthesized through a series of chemical reactions, starting with the reaction of 2-amino-4-methylsulfonylbenzoic acid with thionyl chloride to form 2-chloro-4-methylsulfonylbenzoic acid. This compound is then reacted with hydrazine hydrate to form 6-methyl-2H-1,2,4-triazine-5-thione. The synthesis process is relatively simple and can be carried out on a large scale, making 6-methyl-2H-1,2,4-triazine-5-thione an affordable herbicide for farmers.
Wissenschaftliche Forschungsanwendungen
Metribuzin has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to have antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, research has shown that 6-methyl-2H-1,2,4-triazine-5-thione can be used to synthesize other compounds with potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
15969-18-3 |
|---|---|
Molekularformel |
C4H5N3S |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
6-methyl-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C4H5N3S/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) |
InChI-Schlüssel |
WZZUAQNAZPEEII-UHFFFAOYSA-N |
SMILES |
CC1=NNC=NC1=S |
Kanonische SMILES |
CC1=NNC=NC1=S |
Synonyme |
1,2,4-Triazine-5(2H)-thione,6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




